molecular formula C14H17N3 B1479808 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098141-40-1

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1479808
CAS RN: 2098141-40-1
M. Wt: 227.3 g/mol
InChI Key: RWYMNZFNICDVPC-UHFFFAOYSA-N
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Description

The compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. This bicyclic molecule consists of two fused rings, a benzene ring and a pyrazole ring . Its structure is somewhat similar to the structure of indole, pyrazole, and purine .


Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a fused ring system, consisting of a benzene ring and a pyrazole ring . The exact structure of “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” would include additional groups attached to this basic ring system.


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions that “1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole” can undergo would depend on the specific groups attached to the indazole ring system.


Physical And Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on the specific groups attached to the indazole ring system . These properties can include solubility, boiling point, melting point, and reactivity.

Scientific Research Applications

Synthesis and Characterization

1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine. These compounds have been characterized by spectral data, highlighting their potential for further chemical and pharmacological studies (Reddy et al., 2015).

Pharmacological Research

Derivatives of 1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole have been explored for their anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications, although specific details on drug use and dosage are excluded as per your request (Reddy et al., 2015).

Chemical Reactions and Mechanisms

Research has also focused on the chemical reactions involving this compound, such as the [4 + 2] annulation process. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, highlighting the compound's role in synthetic chemistry (Zhu et al., 2003).

Material Science and Coordination Chemistry

In the field of materials science, the positional isomeric effects of similar compounds on the structures of polymer complexes have been studied, demonstrating the compound's utility in the construction of metal-organic frameworks and coordination polymers (Cisterna et al., 2018).

Safety and Hazards

The safety and hazards associated with indazole derivatives can vary widely depending on the specific compound . Some indazole derivatives may be irritants or may have other toxicological properties.

properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17-13-6-4-3-5-12(13)14(16-17)11-7-9-15-10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYMNZFNICDVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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